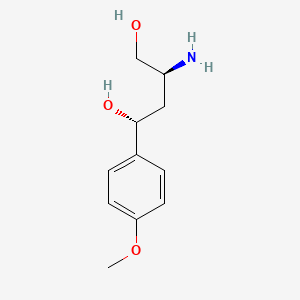
(1R,3S)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a methoxyphenyl group, makes it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and ®-3-amino-1-butanol.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with ®-3-amino-1-butanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol.
Industrial Production Methods
In an industrial setting, the production of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino group, converting it into different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives.
Applications De Recherche Scientifique
Chemistry
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-3-Amino-1-(4-hydroxyphenyl)butane-1,4-diol: Similar structure but with a hydroxy group instead of a methoxy group.
(1R,3S)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
(1R,3S)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO3/c1-15-10-4-2-8(3-5-10)11(14)6-9(12)7-13/h2-5,9,11,13-14H,6-7,12H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
VTWYVZSGLAKIGW-GXSJLCMTSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H](C[C@@H](CO)N)O |
SMILES canonique |
COC1=CC=C(C=C1)C(CC(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




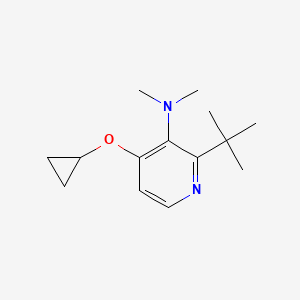
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

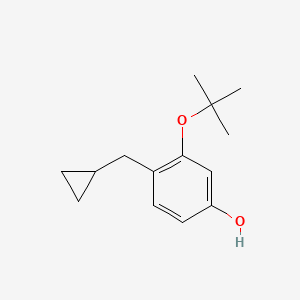
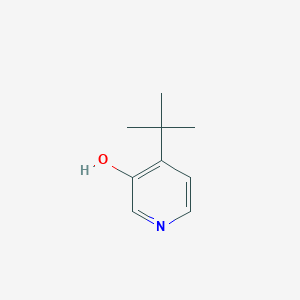


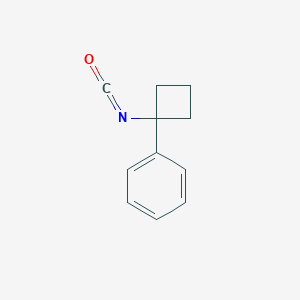
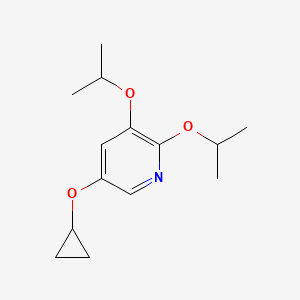

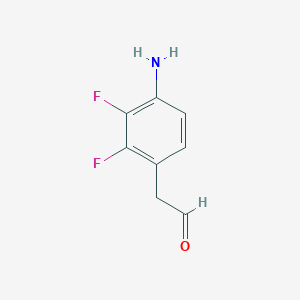
![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
